molecular formula C20H21NO4 B2598596 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide CAS No. 2310143-98-5

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide

Cat. No.: B2598596
CAS No.: 2310143-98-5
M. Wt: 339.391
InChI Key: DVNCGGLPMRSWPU-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide is a complex organic compound featuring a bifuran moiety, a hydroxyethyl group, and a phenylbutanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide can be achieved through several methods. One approach involves the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under the conditions of the Corey–Chaykovsky reaction . Another method includes the use of microwave-assisted conditions to synthesize amide derivatives containing furan rings . These reactions typically involve the use of effective coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized for time, solvent, and substrate amounts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of starting materials, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form different oxidation states.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Pb(OAc)4 or PhI(OAc)2 for oxidation, and reducing agents such as YbCl3–Zn for reductive cyclization . Microwave-assisted conditions with coupling reagents like DMT/NMM/TsO− or EDC are also used for synthesizing amide derivatives .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized forms of the bifuran moiety, while reduction reactions may produce different reduced derivatives.

Scientific Research Applications

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The hydroxyethyl group may also play a role in the compound’s activity by participating in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-15(14-7-4-3-5-8-14)20(23)21-13-16(22)17-10-11-19(25-17)18-9-6-12-24-18/h3-12,15-16,22H,2,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNCGGLPMRSWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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